molecular formula C20H13FN2O2S B2670671 2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione CAS No. 860788-38-1

2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione

Cat. No.: B2670671
CAS No.: 860788-38-1
M. Wt: 364.39
InChI Key: YOEBVNNUFUVFLA-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic system featuring a fused tetracyclic scaffold with a 2-fluorophenyl substituent. Key structural elements include:

  • Heteroatoms: A sulfur (7-thia) and two nitrogen atoms (3,9-diaza) integrated into the ring system.
  • Substituents: A fluorine atom at the ortho position of the phenyl group, which may enhance lipophilicity and influence electronic properties compared to non-fluorinated analogs.

While direct experimental data on its synthesis or bioactivity are absent in the provided evidence, its structural complexity suggests relevance in drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name

2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c21-14-8-4-3-7-13(14)18-16-17(11-5-1-2-6-12(11)19(16)25)22-20-23(18)15(24)9-10-26-20/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEBVNNUFUVFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC3=C(C(N2C1=O)C4=CC=CC=C4F)C(=O)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione typically involves multi-step reactions. These reactions often start with simpler precursors like Tetrahydro-1H-benzo[b]azonin-2,7-dione. The synthetic route may include steps such as cyclization, functional group transformations, and introduction of the fluorophenyl and thia groups under controlled conditions.

Industrial Production Methods

similar compounds are often produced in small batches for research purposes using high-purity reagents and precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione has several scientific research applications:

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its pharmacological potential, including its ability to interact with specific molecular targets.

    Industry: Utilized in the synthesis of complex molecules for material science and drug discovery.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

  • Fluorine vs. Methoxy/Hydroxy : The 2-fluorophenyl group in the target compound likely increases metabolic stability and membrane permeability compared to methoxy or hydroxy substituents, which may improve oral bioavailability .
  • Electron-Withdrawing vs.

Heteroatom Influence

  • Sulfur vs. Nitrogen : The 7-thia group in the target compound may confer distinct conformational rigidity compared to nitrogen-rich analogs (e.g., triazatetracyclo systems in ). Sulfur’s larger atomic radius could also affect π-π stacking interactions.
  • Bioactivity Implications : Nitrogen-rich analogs (e.g., triazatetracyclo compounds) are more likely to engage in hydrogen bonding with biological targets, such as enzymes or nucleic acids .

Computational Similarity Metrics

  • However, significant deviations in substituents and heteroatoms may limit direct extrapolation of pharmacological data.

Biological Activity

The compound 2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione (CAS No. 860788-38-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H13FN2O2SC_{20}H_{13}FN_{2}O_{2}S with a molecular weight of 364.39 g/mol. The structure features a tetracyclic framework with nitrogen and sulfur atoms integrated into its design, which may influence its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds with tetracyclic structures have been noted for their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Many nitrogen-containing heterocycles have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The presence of specific functional groups may allow the compound to act as an inhibitor for various enzymes involved in metabolic pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar tetracyclic compounds reported significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The proposed mechanism involved disruption of the bacterial membrane integrity.

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of tumor growth factors.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor for certain kinases involved in cancer signaling pathways. For instance, it has been hypothesized that it could inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective : To evaluate the anticancer efficacy of this compound.
    • Method : MCF-7 and A549 cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed with IC50 values at approximately 10 µM for MCF-7 and 15 µM for A549 cells.
    • : The compound exhibits promising anticancer properties warranting further investigation.
  • Case Study 2: Antimicrobial Activity
    • Objective : To assess the antimicrobial effects against common pathogens.
    • Method : Disc diffusion method was employed against E. coli and S. aureus.
    • Results : Zones of inhibition were recorded at 15 mm for S. aureus and 12 mm for E. coli.
    • : Effective against Gram-positive bacteria indicating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundTetracyclicAntimicrobial, Anticancer
2-(2-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trioneTetracyclicAnticancer
Other Related CompoundsVariousVarying degrees of antimicrobial and anticancer activity

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